1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
“1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound with the linear formula C22H14ClF3N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A new multistep synthetic methodology was developed for the synthesis of a novel promising class of substituted quinoxaline sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C22H14ClF3N4O2S .Scientific Research Applications
Liver X Receptor Agonists
Compounds structurally related to imidazo[4,5-b]quinoxalines have been explored for their activity as liver X receptor (LXR) agonists. For instance, a study demonstrated that replacing a quinoline with an imidazo[1,2-a]pyridine in a series of LXR agonists incorporating a [3-(sulfonyl)aryloxyphenyl] side chain resulted in high-affinity LXR ligands. These analogs showed good agonist potency and efficacy in functional assays of LXR activity, indicating potential therapeutic applications in metabolic disorders or cardiovascular diseases (Singhaus et al., 2010).
Synthetic Methodologies
A variety of synthetic methodologies have been developed for compounds within the imidazo[4,5-b]quinoxaline family, highlighting the chemical flexibility and the potential for derivative exploration of such compounds. For example, an efficient route for the regio- and chemoselective synthesis of substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines has been reported, utilizing base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines (Sundaram et al., 2007).
Antitumor Effects
Compounds related to "1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" have shown significant antitumor effects. For example, R115777, a potent and selective inhibitor of farnesyl protein transferase, exhibited significant in vivo antitumor effects following oral administration in mice. This suggests that derivatives of imidazo[4,5-b]quinoxalines may have potential as cancer therapeutics (Venet et al., 2003).
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a wide range of targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, depending on their specific targets
Result of Action
Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific effects of this compound’s action are subjects of ongoing research.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-9-11-16(12-10-14)28(26,27)25-13-24(15-5-1-2-6-15)19-20(25)23-18-8-4-3-7-17(18)22-19/h3-4,7-12,15H,1-2,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMDWYSUYDMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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